

Application Notes and Protocols for Proteasome Activity Assay with Delanzomib

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Compound of Interest

Compound Name: *Delanzomib*

Cat. No.: *B1684677*

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Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, possesses multiple proteolytic activities, with the chymotrypsin-like (CT-L) activity being a key target for therapeutic intervention in various diseases, particularly cancer.

Delanzomib (CEP-18770) is a potent, orally bioavailable, and reversible P2 threonine boronic acid inhibitor of the 20S proteasome. It primarily targets the chymotrypsin-like ($\beta 5$ subunit) activity and, to a lesser extent, the caspase-like ($\beta 1$ subunit) activity of the proteasome.[1][2] Inhibition of the proteasome by **Delanzomib** leads to the accumulation of ubiquitinated proteins, disruption of downstream signaling pathways such as NF- κ B, and induction of apoptosis in cancer cells.[3]

These application notes provide a detailed protocol for measuring the inhibitory effect of **Delanzomib** on proteasome activity in cell lysates using a fluorogenic substrate. Additionally, we present data on **Delanzomib**'s potency and a diagram of the affected signaling pathway.

Data Presentation

Table 1: Inhibitory Activity of **Delanzomib** on Proteasome and Cell Viability

Parameter	Value	Cell Line/System	Reference
IC ₅₀ (Chymotrypsin-like activity)	3.8 nM	Purified 20S Proteasome	[4]
IC ₅₀ (Cell Viability)	5.6 nM	RPMI-8226 (Multiple Myeloma)	
8.2 nM	HS-Sultan (Anaplastic Non-Hodgkin Lymphoma)		
11.3 nM	LoVo (Colon Cancer)		
13.7 nM	A2780 (Ovarian Cancer)		
22.2 nM	PC3 (Prostate Cancer)		
34.2 nM	H460 (Lung Cancer)		
< 20 nM	T-47D (Breast Cancer)	[5]	
> 500 nM	MCF-7 (Breast Cancer)	[5]	

Experimental Protocols

Preparation of Cell Lysates

This protocol is designed for the preparation of whole-cell extracts suitable for measuring proteasome activity.

Materials:

- Phosphate-Buffered Saline (PBS), ice-cold

- Cell Lysis Buffer: 50 mM HEPES (pH 7.5), 5 mM EDTA, 150 mM NaCl, 1% Triton X-100. Optional: 2 mM ATP can be added to improve the recovery of intact 26S proteasome.[6]
- Protease Inhibitor Cocktail (optional, but recommended to inhibit non-proteasomal proteases)
- Cell scraper
- Microcentrifuge tubes, pre-chilled
- Microcentrifuge (capable of 15,000 x g at 4°C)

Procedure:

- Culture cells to the desired confluence in appropriate culture dishes.
- Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate (e.g., 0.5 mL for a 10 cm dish).
- Scrape the adherent cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.
- Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[6]
- Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet cell debris.
- Carefully transfer the clear supernatant to a fresh, pre-chilled microcentrifuge tube. This is the cell lysate.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Proteasome Chymotrypsin-Like Activity Assay

This protocol describes the measurement of proteasome activity using the fluorogenic substrate Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). Cleavage of this substrate by the chymotrypsin-like activity of the proteasome releases free AMC, which can be detected by fluorescence.

Materials:

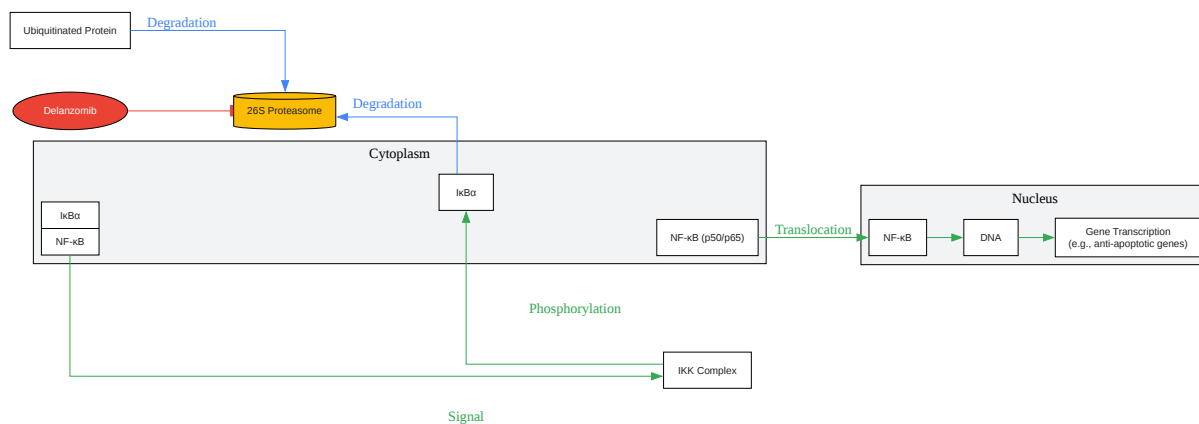
- Cell Lysate (prepared as described above)
- Assay Buffer: 25 mM HEPES (pH 7.5)
- Suc-LLVY-AMC substrate (10 mM stock in DMSO)
- **Delanzomib** (stock solution in DMSO, e.g., 1 mM)
- DMSO (for vehicle control)
- Black, flat-bottom 96-well plate
- Fluorometric plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

- Prepare **Delanzomib** Dilutions: Prepare a serial dilution of **Delanzomib** in DMSO to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 nM to 1 μ M).
- Assay Setup: In a black 96-well plate, set up the following reactions in duplicate or triplicate:
 - Blank (No Lysate): 100 μ L Assay Buffer
 - Vehicle Control (No Inhibitor): 50 μ L Cell Lysate (diluted in Assay Buffer to a final protein concentration of 20-50 μ g/well), 1 μ L DMSO, and bring the total volume to 99 μ L with Assay Buffer.
 - **Delanzomib** Treatment: 50 μ L Cell Lysate (same concentration as vehicle control), 1 μ L of **Delanzomib** dilution, and bring the total volume to 99 μ L with Assay Buffer.

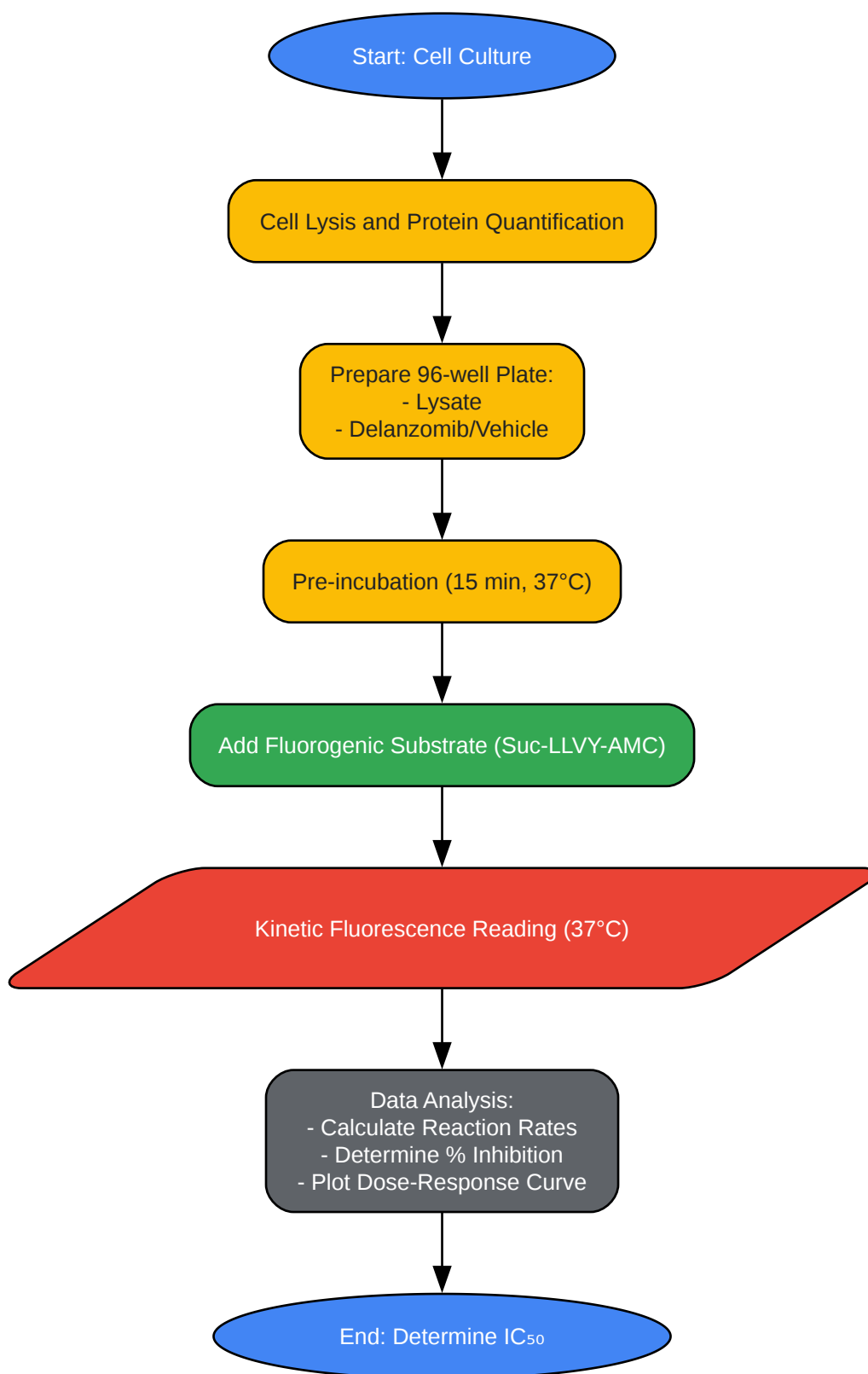
- Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 15 minutes to allow **Delanzomib** to interact with the proteasome.
- Substrate Addition: Prepare a working solution of Suc-LLVY-AMC by diluting the 10 mM stock in Assay Buffer to a final concentration of 100 µM. Add 1 µL of the 100 µM Suc-LLVY-AMC working solution to each well (final concentration will be 1 µM).
- Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity (Ex: 360 nm, Em: 460 nm) every 5 minutes for 60-90 minutes.
- Data Analysis:
 - Subtract the average fluorescence of the blank wells from all other readings.
 - Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
 - Calculate the percentage of proteasome inhibition for each **Delanzomib** concentration relative to the vehicle control: % Inhibition = $[1 - (\text{Rate with Delanzomib} / \text{Rate of Vehicle Control})] \times 100$
 - Plot the % Inhibition against the log of the **Delanzomib** concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow



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Caption: **Delanzomib** inhibits the 26S proteasome, preventing IκBα degradation and NF-κB nuclear translocation.



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Caption: Workflow for determining **Delanzomib**'s IC₅₀ on proteasome activity.

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